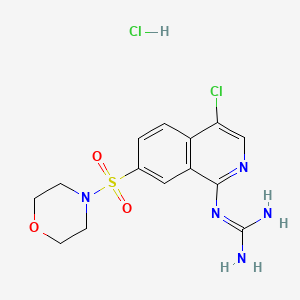
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves several steps, starting with the preparation of the isoquinoline core. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . . Industrial production methods often involve optimizing these reactions for higher yields and purity.
化学反応の分析
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts, S-methylisothioureas, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted isoquinolines, sulfoxides, sulfones, and various guanidine derivatives.
科学的研究の応用
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . Additionally, the compound may inhibit certain enzymes or interfere with electron transport, contributing to its biological effects .
類似化合物との比較
When compared to other similar compounds, 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
4,7-Dichloroquinoline: Known for its use in the synthesis of various pharmaceuticals.
Morpholinosulfonyl derivatives: These compounds are studied for their potential biological activities and synthetic applications.
Guanidine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
特性
分子式 |
C14H17Cl2N5O3S |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN5O3S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20;/h1-2,7-8H,3-6H2,(H4,16,17,18,19);1H |
InChIキー |
LZCYTJFZWSPVRX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

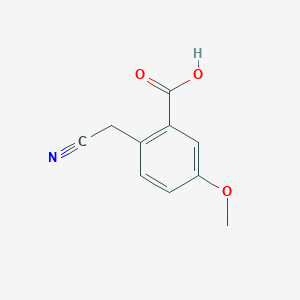

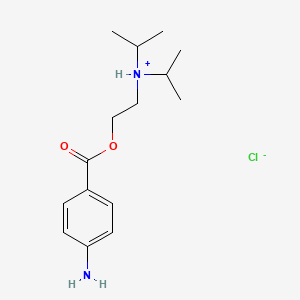
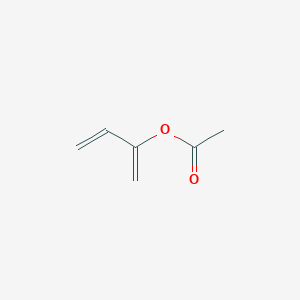
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
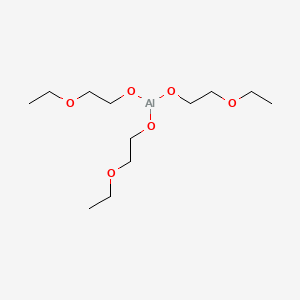
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
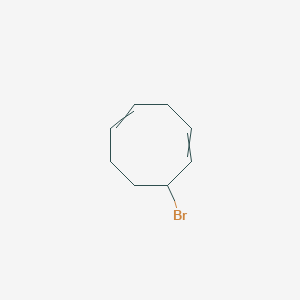

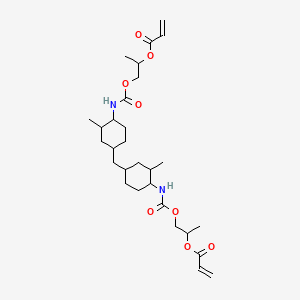
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
